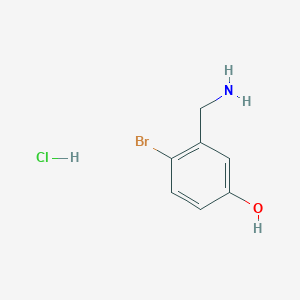
3-(Aminomethyl)-4-bromophenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-bromophenol;hydrochloride is a compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Molecular Structure Analysis
The molecular structure of a compound similar to “this compound”, known as 3-(Aminomethyl)-PROXYL, has an empirical formula of C9H19N2O and a molecular weight of 171.26 .
Chemical Reactions Analysis
The chemical reactions of aminomethyl compounds can be complex and varied. For instance, 3-formyl-4-hydroxycoumarin aliphatic imines undergo hydrogenation to form 3-aminomethyl-4-hydroxycoumarins .
Mécanisme D'action
BHBA acts as a competitive inhibitor of the enzyme dopamine-β-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, BHBA increases the levels of dopamine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
BHBA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, leading to improved cognitive function, increased attention span, and improved memory. BHBA has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BHBA is its ability to act as a competitive inhibitor of DBH, making it a useful tool in the study of dopamine metabolism. However, one limitation of BHBA is that it is not a selective inhibitor of DBH, and can also inhibit other enzymes such as MAO and COMT.
Orientations Futures
There are several future directions for the study of BHBA. One potential direction is the development of more selective inhibitors of DBH, which could lead to more targeted treatments for various neurological disorders. Another potential direction is the use of BHBA in the study of the role of dopamine in various physiological processes, such as learning and memory. BHBA could also be used in the development of novel treatments for addiction, as dopamine plays a key role in the reward system of the brain.
In conclusion, 3-(Aminomethyl)-4-bromophenol hydrochloride is a compound that has been widely used in scientific research due to its ability to act as a reagent in the synthesis of various compounds. It acts as a competitive inhibitor of DBH, leading to increased levels of dopamine in the brain and various physiological effects. While BHBA has several advantages for lab experiments, it also has limitations, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of BHBA involves the reaction between 3-bromoanisole and formaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which yields 3-(Aminomethyl)-4-bromophenol hydrochloride.
Applications De Recherche Scientifique
BHBA has been widely used in scientific research due to its ability to act as an important reagent in the synthesis of various compounds. It has been used in the synthesis of inhibitors for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). BHBA has also been used in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Propriétés
IUPAC Name |
3-(aminomethyl)-4-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGIWZWILIGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2624615.png)

![2-[2-(Methylamino)acetamido]benzoic acid](/img/structure/B2624617.png)

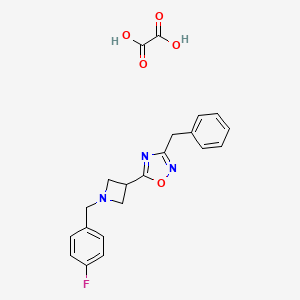
![2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2624621.png)
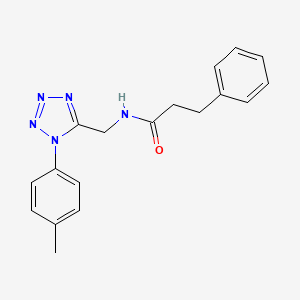
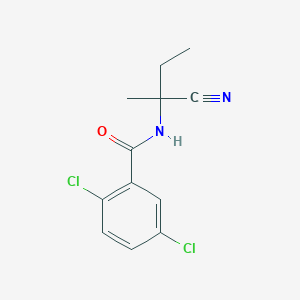
![Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2624629.png)
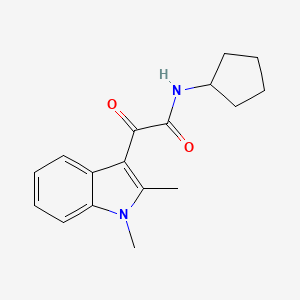


![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)
![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)